molecular formula C₂₁H₅₂O₆Si₅ B1140603 D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- CAS No. 55529-69-6

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-

Cat. No.: B1140603
CAS No.: 55529-69-6
M. Wt: 541.06
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-: is a derivative of D-mannopyranose, a sugar molecule. This compound is extensively used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars. It involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- typically involves the protection of hydroxyl groups in D-mannopyranose using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent control over reaction parameters to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its original sugar form.

    Substitution: The trimethylsilyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Trimethylsilyl chloride (TMSCl) and imidazole are used for silylation reactions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original sugar.

Scientific Research Applications

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- is widely used in scientific research, particularly in glycobiology. Its applications include:

Mechanism of Action

The mechanism of action of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- involves its role as a protected sugar derivative. The trimethylsilyl groups protect the hydroxyl groups of D-mannopyranose, allowing selective reactions to occur at other positions. This protection is crucial in multi-step synthesis processes where selective deprotection and functionalization are required .

Comparison with Similar Compounds

  • α-D-Mannopyranose, 5TMS derivative
  • β-D-Glucopyranose, 5TMS derivative
  • D-(+)-Talose, pentakis(trimethylsilyl) ether

Comparison: D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- is unique due to its specific configuration and the presence of five trimethylsilyl groups. This makes it particularly useful in glycobiology research for studying mannose-specific interactions and reactions. Similar compounds like α-D-Mannopyranose, 5TMS derivative, and β-D-Glucopyranose, 5TMS derivative, have different sugar backbones, which influence their reactivity and applications .

Properties

IUPAC Name

trimethyl-[[(2R,3R,4S,5S)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFHNIVPOLWPCF-AUGMSIGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H52O6Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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